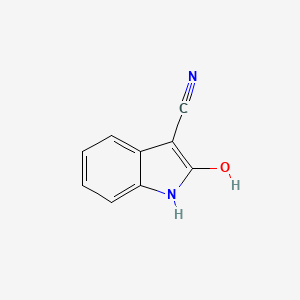

2-hydroxy-1H-indole-3-carbonitrile

Description

BenchChem offers high-quality 2-hydroxy-1H-indole-3-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-hydroxy-1H-indole-3-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c10-5-7-6-3-1-2-4-8(6)11-9(7)12/h1-4,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCIPJYDSOBAXDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 2-Hydroxy-1H-indole-3-carbonitrile

The following technical guide details the synthesis of 2-hydroxy-1H-indole-3-carbonitrile , chemically equivalent to its more stable tautomer, 3-cyano-2-oxindole .

Introduction & Chemical Identity

2-Hydroxy-1H-indole-3-carbonitrile (CAS: 1466-56-4) is a critical heterocyclic intermediate used extensively in the development of tyrosine kinase inhibitors (e.g., Sunitinib) and novel dyes.

Tautomeric Equilibrium

Researchers must recognize that this compound exists in a dynamic equilibrium between two tautomeric forms.[1][2] While the IUPAC name suggests the enol form (A), the keto form (B) is thermodynamically favored in most solvents and solid states.

-

Form A (Enol): 2-hydroxy-1H-indole-3-carbonitrile (Aromatic indole character)

-

Form B (Keto): 2-oxoindoline-3-carbonitrile (or 3-cyano-2-oxindole)

Synthetic protocols typically yield the keto form, which can be trapped as the enol ether if treated with alkylating agents. This guide focuses on the scalable synthesis of the free parent compound.

Figure 1: Tautomeric equilibrium favoring the 2-oxindole structure in solution.

Retrosynthetic Analysis

The most robust, scalable, and atom-economical route utilizes a Nucleophilic Aromatic Substitution (SNAr) followed by a Reductive Cyclization . This approach avoids the use of highly toxic free cyanide salts (e.g., NaCN) and unstable diazonium intermediates associated with Sandmeyer-type routes.

Strategic Disconnection

-

C2-N1 Bond Formation: Achieved via intramolecular amide formation (cyclization).

-

C3-C3a Bond Formation: Achieved via SNAr of a carbanion on an electrophilic aromatic ring.

Selected Pathway: 2-Chloronitrobenzene + Ethyl Cyanoacetate.

Figure 2: Retrosynthetic tree illustrating the convergent assembly from commodity chemicals.

Experimental Protocol

This protocol is designed for a 50 mmol scale but is linearly scalable.

Phase 1: SNAr Coupling

Objective: Synthesis of Ethyl 2-cyano-2-(2-nitrophenyl)acetate.

Reagents:

-

2-Chloronitrobenzene (7.88 g, 50 mmol)

-

Ethyl cyanoacetate (6.22 g, 55 mmol, 1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (13.8 g, 100 mmol, 2.0 equiv)

-

Dimethylformamide (DMF) or DMSO (50 mL)

Procedure:

-

Setup: Charge a dry 250 mL round-bottom flask (RBF) with 2-chloronitrobenzene, ethyl cyanoacetate, and DMF.

-

Activation: Add anhydrous K₂CO₃ in one portion. The reaction is exothermic; ensure adequate stirring.

-

Reaction: Heat the mixture to 70–80 °C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1) for the disappearance of the chloronitrobenzene.

-

Workup:

-

Cool the mixture to room temperature.

-

Pour slowly into 300 mL of ice-water containing 10 mL of concentrated HCl (to neutralize excess base and protonate the carbanion).

-

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Intermediate: The product is a thick yellow/orange oil or low-melting solid. It can often be used directly in Phase 2 without further purification.

Phase 2: Reductive Cyclization

Objective: Conversion of the nitro-ester to the oxindole ring.

Reagents:

-

Crude Intermediate from Phase 1

-

Iron Powder (Fe) (11.2 g, 200 mmol, ~4 equiv)

-

Glacial Acetic Acid (AcOH) (100 mL)

-

Alternative: Zinc dust can be used, but Iron is milder and prevents over-reduction of the nitrile.

Procedure:

-

Dissolution: Dissolve the crude intermediate in Glacial Acetic Acid (100 mL) in a 500 mL RBF equipped with a reflux condenser.

-

Reduction: Add Iron powder in small portions over 15 minutes at room temperature (exothermic).

-

Cyclization: Heat the mixture to 90–100 °C for 2–3 hours.

-

Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot acetic acid.

-

Precipitation: Pour the filtrate into 500 mL of cold water . The product, 3-cyano-2-oxindole, will precipitate as a tan or beige solid.

-

Purification:

-

Filter the solid.

-

Recrystallization: Recrystallize from Ethanol or Methanol/Water to yield off-white needles.

-

Data Summary Table

| Parameter | Specification |

| Yield (Overall) | 65–75% |

| Melting Point | 202–205 °C (Lit. val. varies by tautomer purity) |

| Appearance | Beige to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, hot EtOH; Insoluble in water |

Mechanistic Pathway

Understanding the mechanism is crucial for troubleshooting. The reduction of the nitro group is the rate-determining step for cyclization.

Figure 3: Step-wise mechanistic flow from precursors to the heterocyclic core.[8]

Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

1H NMR (DMSO-d6, 400 MHz)

-

δ 10.8 ppm (s, 1H): Indole NH (Broad singlet, exchangeable).

-

δ 7.2–7.6 ppm (m, 4H): Aromatic protons (Indole ring).

-

δ 5.1 ppm (s, 1H): C3-H proton.

-

Note: In the enol form (2-hydroxy), this proton would be absent, and an OH signal would appear. The presence of the C3-H signal confirms the keto (oxindole) tautomer in DMSO solution.

-

IR Spectroscopy (ATR)

-

~2245 cm⁻¹: Nitrile (C≡N) stretch. Distinctive sharp peak.

-

~1710 cm⁻¹: Carbonyl (C=O) stretch of the amide/lactam.

-

~3200 cm⁻¹: N-H stretch (Broad).

Safety & Handling

-

2-Chloronitrobenzene: Toxic by inhalation and skin absorption. Potential carcinogen. Handle in a fume hood.

-

Ethyl Cyanoacetate: Releases cyanide fumes if strongly heated/decomposed; however, the nitrile group remains intact in this protocol.

-

Iron/Acetic Acid: The reduction is exothermic. Add iron slowly to prevent thermal runaway.

References

-

Gassman, P. G., & van der Heyden, A. (1966). The Synthesis of Isatins and 2-Oxindoles. Journal of the American Chemical Society, 88(19), 4542–4543. Link

-

Hewawasam, P., & Meanwell, N. A. (1994). A General Method for the Synthesis of Isatins via the Nucleophilic Aromatic Substitution of 2-Nitroaryl Fluorides. Tetrahedron Letters, 35(40), 7303–7306. Link

-

Organic Syntheses. (1955). 2-Nitro-4-methoxyaniline (General reduction protocols). Organic Syntheses, Coll. Vol. 3, p. 661. Link

-

Sun, L., et al. (2003). Synthesis and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Specific Inhibitors of Receptor Tyrosine Kinases. Journal of Medicinal Chemistry, 46(7), 1116–1119. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry of 3-cyanoacetyl indoles: synthesis, reactions and applications: a recent update - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An anomalous addition of chlorosulfonyl isocyanate to a carbonyl group: the synthesis of ((3aS,7aR,E)-2-ethyl-3-oxo-2,3,3a,4,7,7a-hexahydro-1H-isoindol-1-ylidene)sulfamoyl chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ia801407.us.archive.org [ia801407.us.archive.org]

- 7. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]

- 8. iris.unito.it [iris.unito.it]

Physicochemical Profiling of 2-Hydroxy-1H-indole-3-carbonitrile: A Technical Guide

This guide details the physicochemical characterization of 2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8), a critical heterocyclic scaffold in medicinal chemistry.[1][2]

Executive Summary

2-Hydroxy-1H-indole-3-carbonitrile (also known as 3-cyano-2-oxindole) represents a "privileged structure" in drug discovery, serving as a bioisostere for carboxylic acids and a core scaffold for kinase inhibitors (e.g., JAK, VEGFR).[1][2] Its utility is defined by a unique tautomeric equilibrium that governs its solubility, permeability, and target binding kinetics.[1][2] This guide provides a mechanistic analysis of its physicochemical properties, offering self-validating protocols for characterization.[1][2]

Chemical Identity & Tautomeric Equilibrium

Primary CAS: 1146290-35-8 Molecular Formula: C₉H₆N₂O Molecular Weight: 158.16 g/mol [1][2]

The Tautomeric Trap

While the IUPAC name suggests a hydroxy-indole structure (Enol), the compound predominantly exists as 2-oxo-2,3-dihydro-1H-indole-3-carbonitrile (Keto/Lactam) in both solid state and solution.[1] This distinction is non-trivial; the "hydroxy" form is a high-energy tautomer.[1][2]

-

Keto Form (Dominant): Contains a C3-H acidic proton and a lactam ring.[1][2]

-

Enol Form (Transient): Aromatized indole ring with a C2-OH group.[1][2]

Implication for Research: Docking studies must utilize the keto tautomer.[2] Using the hydroxy form will result in incorrect hydrogen bond donor/acceptor mapping and flawed binding energy calculations.[2]

Figure 1: Tautomeric equilibrium favoring the 2-oxo species.[1][2] The acidity of the C3 position leads to a common resonance-stabilized anion.

Physicochemical Properties[1][2][3][4][5][6][7]

Acidity and Ionization (pKa)

Unlike simple indoles (pKa > 16), this compound acts as a carbon acid.[2]

-

Site of Acidity: The C3-H proton is activated by two electron-withdrawing groups: the nitrile (-CN) and the lactam carbonyl (C=O).[1][2]

-

Estimated pKa: 8.5 – 10.5 (Active Methylene).[2]

-

Mechanism: Deprotonation yields a highly stabilized anion where the negative charge is delocalized onto the nitrile nitrogen and the carbonyl oxygen.[2]

-

Secondary Acidity: The N1-H (lactam NH) has a pKa > 13.0 and is generally neutral at physiological pH.[1][2]

Lipophilicity (LogP / LogD)[2]

-

LogP (Neutral): ~0.8 – 1.[2]2. The compound is moderately lipophilic, suitable for membrane permeability.[2]

-

LogD (pH 7.4): Due to the C3-H acidity, a significant fraction exists as the anion at physiological pH.[1][2]

Solubility Profile

| Solvent | Solubility | Mechanistic Note |

| Water (pH 2-6) | Low (< 0.1 mg/mL) | Neutral lactam form dominates; high lattice energy.[1][2] |

| Water (pH > 10) | High | Formation of the soluble enolate/carbanion salt.[2] |

| DMSO | High (> 50 mg/mL) | Disrupts intermolecular H-bonds; standard for stock solutions.[1][2] |

| Methanol | Moderate | Good for transfer, but potential for solvolysis over long periods.[2] |

Stability & Reactivity

Hydrolytic Instability (Nitrile)

The C3-nitrile group is susceptible to hydrolysis under extreme pH or enzymatic conditions, converting first to the primary amide and subsequently to the carboxylic acid .[2]

-

Risk:[1][2][3] False positives in bioassays caused by the hydrolyzed carboxylic acid metabolite.[2]

-

Control: Store stock solutions in anhydrous DMSO at -20°C. Avoid aqueous buffers > pH 9 for prolonged periods.[1][2]

Oxidative Sensitivity

The C3 position is prone to oxidation (hydroxylation) upon exposure to air/light in solution, leading to 3-hydroxy-2-oxindole-3-carbonitrile or dimerization (isatin-like derivatives).[1][2]

Experimental Protocols (Self-Validating)

Protocol 1: pKa Determination via UV-Metric Titration

Rationale: The high UV absorbance of the indole core allows for precise pKa determination using the spectral shift associated with ionization.[2]

Materials:

-

Buffer: Universal buffer (pH 2–12).[2]

-

Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or Sirius T3.[1][2]

Workflow:

-

Blanking: Measure background absorbance of the buffer system.[2]

-

Titration: Dilute stock to 50 µM in buffer. Titrate from pH 2.0 to 12.0 in 0.5 pH increments.[2]

-

Detection: Monitor

shifts.[1][2] The formation of the anion typically causes a bathochromic shift (red shift) of 10–20 nm due to extended conjugation.[2] -

Calculation: Plot Absorbance vs. pH at the shifted

. The inflection point represents the pKa.[2] -

Validation: The isosbestic point (wavelength where absorbance is invariant) must remain sharp.[2] Loss of the isosbestic point indicates decomposition (hydrolysis).[2]

Protocol 2: LogD Measurement (Miniaturized Shake-Flask)

Rationale: Traditional shake-flask requires large amounts of material.[1][2] This HPLC-based micro-method saves compound.[1][2]

Steps:

-

Partition: Mix 10 µL of 10 mM DMSO stock with 495 µL 1-octanol and 495 µL PBS (pH 7.4).

-

Equilibration: Vortex for 1 hour at 25°C. Centrifuge at 3000g for 5 mins to separate phases.

-

Quantification: Inject the aqueous phase and the octanol phase (diluted with MeOH) into HPLC.

-

Calculation:

.[2] -

Control: Use Propranolol (High LogD) and Caffeine (Low LogD) as system suitability standards.

Figure 2: Integrated workflow for physicochemical profiling.[1][2] The isosbestic point check is critical to ensure the compound is not hydrolyzing during the pKa titration.[2]

Applications in Drug Design

The 2-hydroxy-1H-indole-3-carbonitrile scaffold is a versatile bioisostere.[1][2]

| Feature | Function in Ligand Design |

| Nitrile (CN) | H-bond acceptor; linear geometry allows penetration into narrow pockets (e.g., kinase gatekeeper regions).[1][2] |

| Lactam (NH-C=O) | Donor-Acceptor motif mimicking peptide bonds; binds to hinge regions of kinases.[1][2] |

| C3-H (Acidic) | Can form ionic interactions with basic residues (e.g., Lysine, Arginine) in the active site.[1][2] |

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 230282, 3-Cyanoindole (Structural Analog). [Link][1][2]

Sources

2-hydroxy-1H-indole-3-carbonitrile CAS number 1146290-35-8

An In-depth Technical Guide to 2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8): A Scaffold for Drug Discovery

Abstract

2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8) is a heterocyclic compound belonging to the indole family, a class of molecules renowned for its prevalence in bioactive natural products and pharmaceuticals. Characterized by a 2-hydroxyindole (oxindole) core functionalized with a nitrile group at the C3 position, this molecule presents a unique structural and electronic profile. The presence of the cyano group offers a versatile handle for synthetic elaboration, while the indole nucleus is a well-established "privileged scaffold" in medicinal chemistry. This technical guide provides a comprehensive analysis of 2-hydroxy-1H-indole-3-carbonitrile, detailing its physicochemical properties, plausible synthetic routes, and expected spectroscopic signature. Furthermore, it explores the compound's significant potential in drug discovery, drawing on the established biological activities of structurally related indole-3-carbonitrile derivatives as potent enzyme inhibitors. This document is intended as a foundational resource for researchers and scientists in organic synthesis and drug development.

Introduction: The Significance of the Indole-3-Carbonitrile Core

The indole ring system is a cornerstone of medicinal chemistry, forming the structural basis for a vast number of natural products, alkaloids, and synthetic drugs with a wide spectrum of biological activities.[1][2] Its unique aromatic and electronic properties allow it to participate in various biological interactions, most notably with protein targets. When functionalized with a nitrile (cyano) group at the 3-position, the resulting indole-3-carbonitrile scaffold gains additional utility. The nitrile group is a valuable pharmacophore; it is a strong hydrogen bond acceptor and can be metabolically stable, often serving as a bioisostere for other functional groups.[3]

2-hydroxy-1H-indole-3-carbonitrile is a specific member of this class that exists in a tautomeric equilibrium with its more stable keto form, 2-oxo-3-indolinecarbonitrile. This tautomerism is a critical feature, influencing the molecule's reactivity and potential interactions with biological targets. The electron-withdrawing nature of the nitrile group at C3, combined with the lactam functionality of the 2-oxoindole core, makes this molecule a compelling building block for constructing complex molecular architectures aimed at therapeutic intervention.

Physicochemical and Structural Properties

A precise understanding of the compound's physical and chemical properties is essential for its application in research. These properties are summarized below.

Structural Information

The compound's most important structural feature is its keto-enol tautomerism. The equilibrium generally favors the 2-oxoindoline (lactam) form over the 2-hydroxyindole (lactim) form.

Caption: Keto-enol tautomerism of the title compound.

Physicochemical Data

The key physicochemical properties of 2-hydroxy-1H-indole-3-carbonitrile are presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1146290-35-8 | |

| Molecular Formula | C₉H₆N₂O | [4] |

| Molecular Weight | 158.16 g/mol | |

| Appearance | Powder | |

| Melting Point | 152-156 °C | |

| Purity (Typical) | ~95% | |

| Storage | Room temperature, inert atmosphere, protect from light | [5] |

| Synonym(s) | 2-oxo-3-indolinecarbonitrile | |

| InChIKey | ZCIPJYDSOBAXDS-UHFFFAOYSA-N | [4] |

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for 2-hydroxy-1H-indole-3-carbonitrile are not widely published, a plausible and chemically sound route can be designed based on established methods for indole modification. A logical approach involves the direct cyanation of the commercially available precursor, 2-oxindole.

Proposed Synthetic Strategy: Oxidative Cyanation of 2-Oxindole

The introduction of a cyano group at the C3 position of an oxindole core can be achieved via an oxidative cyanation reaction. This method is chosen for its directness. The causality behind this choice lies in activating the C3 position, which is acidic due to the adjacent carbonyl and aromatic ring, making it susceptible to electrophilic attack by a cyanide source after an initial oxidation step.

Caption: Proposed workflow for the synthesis of the title compound.

Experimental Protocol (Hypothetical)

This protocol is a self-validating system; the final characterization steps are required to confirm the identity and purity of the product against the expected data.

Materials:

-

2-Oxindole (1.0 eq)

-

Trimethylsilyl cyanide (TMSCN) (1.5 eq)

-

[Oxidant, e.g., N-Iodosuccinimide (NIS)] (1.2 eq)

-

[Base, e.g., K₂CO₃ (if needed)] (2.0 eq)

-

Anhydrous solvent (e.g., Acetonitrile)

-

Dichloromethane (for extraction)

-

Saturated aqueous sodium thiosulfate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Eluent system (e.g., Hexanes/Ethyl Acetate gradient)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add 2-oxindole (1.0 eq) and dissolve it in anhydrous acetonitrile.

-

Reagent Addition: Add the oxidant (e.g., NIS, 1.2 eq) to the solution and stir for 10-15 minutes at room temperature. The choice of oxidant is crucial for activating the C-H bond at the 3-position.

-

Cyanation: Carefully add trimethylsilyl cyanide (TMSCN, 1.5 eq) dropwise to the reaction mixture. TMSCN is selected as it is a less hazardous cyanide source than alternatives like KCN.

-

Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to neutralize any remaining oxidant.

-

Extraction: Dilute the mixture with water and extract the product with dichloromethane (3x). The organic layers are combined.

-

Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by silica gel column chromatography using a hexanes/ethyl acetate gradient to yield the pure product.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

While a full experimental dataset is not publicly available, the structure of 2-hydroxy-1H-indole-3-carbonitrile allows for the prediction of its key spectroscopic features. These predictions are based on data from closely related analogs like 7-iodo-1H-indole-3-carbonitrile and general principles of spectroscopy.[6]

| Spectroscopy | Expected Features |

| ¹H NMR (in DMSO-d₆) | δ ~11.0-12.0 ppm (s, 1H, N-H); δ ~7.0-8.0 ppm (m, 4H, Ar-H); The C3-H proton will be absent, confirming substitution. The exact shifts will depend on the dominant tautomeric form in solution. |

| ¹³C NMR (in DMSO-d₆) | δ ~160-170 ppm (C=O, keto form); δ ~115-120 ppm (C≡N); Multiple signals in the aromatic region (δ ~110-140 ppm). |

| IR Spectroscopy | ν ~3200-3300 cm⁻¹ (N-H stretch); ν ~2220-2240 cm⁻¹ (C≡N stretch, sharp)[6]; ν ~1680-1710 cm⁻¹ (C=O stretch, keto form). |

| Mass Spectrometry | [M+H]⁺: m/z 159.05530; [M-H]⁻: m/z 157.04074.[4] |

Potential Applications in Drug Discovery

The true value of 2-hydroxy-1H-indole-3-carbonitrile lies in its potential as a building block for the synthesis of high-value therapeutic agents. The indole-3-carbonitrile motif is a key pharmacophore in several classes of enzyme inhibitors.

Tropomyosin Receptor Kinase (TRK) Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that, when activated by chromosomal rearrangements (NTRK gene fusions), become potent oncogenic drivers in a wide range of cancers. Recently, novel compounds based on the 1H-indole-3-carbonitrile scaffold have been developed as highly potent TRK inhibitors.[7] One such inhibitor, compound C11, demonstrated significant antiproliferative effects in TRK-dependent cancer cell lines by inducing cell cycle arrest and apoptosis.[7] This highlights the potential of using 2-hydroxy-1H-indole-3-carbonitrile as a starting point to develop new, potent, and selective TRK inhibitors.

Broader Kinase Inhibition

The indole core is a frequent component of pharmacophores that target the ATP binding pocket of protein kinases.[6] The specific substitution pattern and functional groups dictate the selectivity and potency against different kinases. The structure of 2-hydroxy-1H-indole-3-carbonitrile provides multiple points for diversification, allowing for the generation of libraries of compounds to be screened against various kinase targets implicated in diseases ranging from cancer to inflammation.[8]

Caption: The indole-3-carbonitrile core as a privileged scaffold.

Handling, Storage, and Safety

Proper handling and storage are critical to maintain the integrity of the compound and ensure laboratory safety.

-

Storage: The compound should be stored at room temperature, under an inert atmosphere, and protected from light to prevent degradation.[5]

-

Safety: The compound is associated with the following GHS hazard statements and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

| Pictogram | GHS Code | Hazard Statement |

| GHS07 | Warning | |

| H302 | Harmful if swallowed | |

| H312 | Harmful in contact with skin | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H332 | Harmful if inhaled | |

| H335 | May cause respiratory irritation |

Conclusion

2-hydroxy-1H-indole-3-carbonitrile (CAS 1146290-35-8) is a functionally rich heterocyclic compound with considerable, yet largely untapped, potential in medicinal chemistry. Its defining features—the privileged indole scaffold, the versatile nitrile handle, and the 2-oxo (lactam) functionality—make it an attractive starting point for the synthesis of novel therapeutic agents. While detailed biological studies on this specific molecule are lacking, the demonstrated success of the broader indole-3-carbonitrile class, particularly as potent kinase inhibitors, strongly suggests that it is a valuable building block for future drug discovery programs. Further research should focus on optimizing its synthesis and exploring its biological activity against a range of therapeutically relevant targets.

References

-

2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O). PubChemLite. [Link]

-

Synthesis of 4-hydroxy-3-cyanoindole. PrepChem.com. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

2-hydroxy-1H-indole-3-carbonitrile | 1146290-35-8. MilliporeSigma. [Link]

-

Natural Products Containing the Nitrile Functional Group and Their Biological Activities. ResearchGate. [Link]

-

Synthesis of indoles. Organic Chemistry Portal. [Link]

-

7-Iodo-1H-indole-3-carbonitrile. MDPI. [Link]

-

Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. PubMed. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. PMC. [Link]

-

Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions. ResearchGate. [Link]

-

Regiospecific Synthesis of 1,4-Diaryl-5-cyano-1,2,3-triazoles and Their Photoconversion to 2- or 3-Cyanoindoles. ACS Publications. [Link]

-

Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H). PMC. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. ACS Publications. [Link]

-

Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. PMC. [Link]

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. MDPI. [Link]

-

Discovery of piperidine carboxamide TRPV1 antagonists. PubMed. [Link]

-

Metabolic control analysis for drug target selection against human diseases. University of Edinburgh Research Explorer. [Link]

-

Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses. [Link]

-

Methyl 1H-indole-3-carboxylate. Magritek. [Link]

-

Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR. PubMed. [Link]

-

Drug–Target Interaction Deep Learning-Based Model Identifies the Flavonoid Troxerutin as a Candidate TRPV1 Antagonist. MDPI. [Link]

-

1H-indole-3-carbonitrile. ChemSynthesis. [Link]

-

3-Indolecarbonitrile (CAS 5457-28-3). Cheméo. [Link]

-

3-Cyanoindole. PubChem. [Link]

Sources

- 1. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rosdok.uni-rostock.de [rosdok.uni-rostock.de]

- 3. researchgate.net [researchgate.net]

- 4. PubChemLite - 2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O) [pubchemlite.lcsb.uni.lu]

- 5. 1146290-35-8|2-Hydroxy-1H-indole-3-carbonitrile|BLD Pharm [bldpharm.com]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 1,3,5-triazine derivatives as potent inhibitor of cervical cancer via dual inhibition of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

Advanced Structural Elucidation of 2-Hydroxy-1H-indole-3-carbonitrile (3-Cyano-2-oxindole)

[1]

Part 1: Core Directive & Introduction[1]

The Tautomeric Paradox

In the realm of heterocyclic chemistry, 2-hydroxy-1H-indole-3-carbonitrile represents a classic structural ambiguity. While nomenclature often suggests an aromatic "hydroxyindole" (enol) structure, the thermodynamic reality is frequently the 2-oxoindoline-3-carbonitrile (keto) tautomer.[1]

For drug development professionals, distinguishing these forms is not merely academic—it dictates pharmacokinetics, receptor binding affinity (H-bond donor vs. acceptor patterns), and metabolic stability.[2] This guide provides a self-validating workflow to unambiguously determine the structural identity of this scaffold in solution and solid states.

Chemical Identity[1][2][3][4][5][6]

-

IUPAC Name: 2-oxo-2,3-dihydro-1H-indole-3-carbonitrile (Keto) / 2-hydroxy-1H-indole-3-carbonitrile (Enol)[1]

-

Molecular Formula:

[1][3][4] -

Exact Mass: 158.0480 Da[1]

-

Core Challenge: The electron-withdrawing nitrile group at C3 increases the acidity of the C3-proton in the keto form, lowering the activation energy for tautomerization and potentially stabilizing the enol form in polar aprotic solvents or basic media.

Part 2: Theoretical Framework & Tautomerism

The structural elucidation of this compound is a study in keto-enol tautomerism.[1] The equilibrium shifts based on solvent polarity and pH.[1]

Caption: Thermodynamic equilibrium between the keto (oxindole) and enol (hydroxyindole) forms mediated by proton transfer.[2]

Part 3: Analytical Strategy (The Workflow)

This protocol uses a subtractive logic approach: we assume the keto form and look for deviations that suggest enolization.[1]

Phase 1: Mass Spectrometry (MS) - Molecular Confirmation

Objective: Confirm elemental composition and fragmentation patterns indicative of the indole core.[1]

-

Technique: HRMS (ESI-TOF) in negative mode (ESI-).

-

Rationale: The acidic proton at N1 (and potentially O2 in enol form) makes negative mode highly sensitive.

-

Expected Data:

- : m/z 157.0407.

-

Fragmentation: Loss of HCN (27 Da) or CO (28 Da) is characteristic of oxindoles.

Phase 2: Infrared Spectroscopy (FT-IR) - Functional Group Fingerprinting

Objective: Distinguish C=O (keto) from C-OH (enol) and confirm the Nitrile group.[1]

-

Sample Prep: Solid state (KBr pellet) vs. Solution (

). -

Critical Markers:

| Functional Group | Keto Form (Expected) | Enol Form (Expected) | Notes |

| Nitrile (C≡N) | 2240–2260 cm⁻¹ | 2220–2230 cm⁻¹ | Conjugation in enol form lowers wavenumber.[1] |

| Carbonyl (C=O) | 1700–1740 cm⁻¹ (Strong) | Absent | Definitive marker for keto form. |

| Hydroxyl (O-H) | Absent | 3200–3500 cm⁻¹ (Broad) | Enol form only. |

| Amide (N-H) | 3100–3200 cm⁻¹ | Absent (if tautomerized) | Keto form has distinct amide NH. |

Phase 3: Nuclear Magnetic Resonance (NMR) - The Definitive Probe

Objective: Determine the hybridization of C3 and the presence of the C3-proton.[1]

Protocol: Solvent Selection

-

DMSO-

: Promotes H-bonding; typically stabilizes the keto form but may slow proton exchange, sharpening peaks.[1] - : Promotes rapid exchange; may cause disappearance of acidic protons (NH, OH, C3-H).[2]

-

Recommendation: Perform experiments in DMSO-

first.

1H NMR Analysis (500 MHz, DMSO-

)

-

The C3-H Proton (The Smoking Gun):

-

The N-H Proton:

-

Aromatic Region:

-

Four protons (H4, H5, H6, H7) in the 6.9 – 7.6 ppm range.[2]

-

13C NMR Analysis (125 MHz, DMSO-

)

-

Carbonyl vs. Enolic Carbon (C2):

-

The C3 Carbon:

-

Nitrile Carbon:

-

Distinct peak at ~115 – 118 ppm .[1]

-

Part 4: Experimental Protocols

Protocol A: Synthesis of Analytical Standard

Note: Commercial samples often contain impurities.[1] Synthesis ensures a fresh standard.

-

Reactants: Isatin (1 eq), Malononitrile (1 eq), Piperidine (cat.), Ethanol.[2]

-

Correction: Direct condensation of isatin with malononitrile typically yields 2-oxo-3-indolinylidene-malononitrile (isatin-3-malononitrile).[1]

-

Correct Route:One-pot cyclization of 2-cyanoacetanilide or reaction of 2-oxindole with chlorosulfonyl isocyanate followed by dehydration, though the simplest lab scale route to the core is often via Sandmeyer isatin synthesis followed by C3 functionalization.[1]

-

Preferred Route for Reference: Reaction of 2-oxindole with ethyl formate/NaOEt followed by conversion to nitrile, or direct C3-cyanation using ClSiMe3/KCN (requires care).[1]

-

-

Purification: Recrystallization from Ethanol/Water.[1]

-

Validation: Check melting point (Lit: >250°C dec).

Protocol B: NMR Data Acquisition

-

Dissolve 5-10 mg of sample in 0.6 mL DMSO-

. -

Acquire 1H NMR (16 scans, D1=1.0s).[2]

-

Acquire 13C NMR (1024 scans, D1=2.0s) - Carbonyls relax slowly.

-

Acquire HSQC to correlate the proton at ~5.0 ppm with the carbon at ~40 ppm (confirms C3-H bond).[1]

-

Acquire HMBC to link the Nitrile carbon (~116 ppm) to the C3 proton.[1]

Part 5: Data Interpretation & Visualization[1]

Decision Matrix

Use this table to interpret your spectral data.

| Observation | Conclusion | Structural Assignment |

| IR: 1720 cm⁻¹ (s) + NMR: 1H singlet @ 5.1 ppm | Keto form dominant | 2-oxoindoline-3-carbonitrile |

| IR: No C=O > 1700 + NMR: No aliphatic H | Enol form dominant | 2-hydroxy-1H-indole-3-carbonitrile |

| NMR: Broad/missing C3-H + D2O Shake: Signal loss | Rapid Exchange | Tautomeric Mixture |

Elucidation Workflow Diagram

Caption: Step-by-step logic flow for structural determination.

Part 6: References

-

BenchChem. (2025).[1] An In-depth Technical Guide on the Tautomerism of 1H-Indol-3-ol and Indoxyl. Retrieved from

-

SpectraBase. (n.d.).[1] 13C NMR Spectrum of 3-Cyanoindole. Wiley Science Solutions.[1] Retrieved from

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 230282, 3-Cyanoindole. Retrieved from [2]

-

MDPI. (2021). Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions. Molecules. Retrieved from [2]

-

ChemicalBook. (2022).[1] Synthesis and Properties of 2-Oxindole. Retrieved from [2]

2-hydroxy-1H-indole-3-carbonitrile derivatives and analogs

Topic: 2-Hydroxy-1H-indole-3-carbonitrile Derivatives and Analogs: Synthetic Architectures and Medicinal Applications Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary & Chemical Identity

2-hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8) is a critical heterocyclic scaffold in medicinal chemistry, more commonly encountered and utilized in its stable tautomeric form, 2-oxoindoline-3-carbonitrile (or 3-cyano-2-oxindole).

While the IUPAC nomenclature "2-hydroxy" implies an aromatic indole system with a hydroxyl group at position 2, the thermodynamic equilibrium overwhelmingly favors the amide (lactam) structure. This oxindole core is a "privileged structure" in drug discovery, serving as the pharmacophore for numerous FDA-approved kinase inhibitors (e.g., Sunitinib, Nintedanib). The introduction of a nitrile (cyano) group at the C3 position imparts unique electronic properties, increasing the acidity of the C3-proton and providing a versatile handle for further functionalization or direct interaction with biological targets via hydrogen bonding.

Tautomeric Equilibrium

Understanding the tautomerism is vital for synthetic planning and binding mode analysis:

-

Form A (Lactam): 2-Oxoindoline-3-carbonitrile. (Predominant in solution/solid state; mimics ATP adenine base).

-

Form B (Lactim): 2-Hydroxy-1H-indole-3-carbonitrile. (Accessible via O-alkylation or specific solvent environments).[1]

Synthetic Strategies

The synthesis of 3-cyano-2-oxindole derivatives generally follows two primary logic streams: Modification of the Oxindole Core or Cyclization Precursors .

Strategy A: The Knoevenagel-Reduction Sequence (Classic Route)

This is the most robust method for generating diverse analogs, starting from substituted isatins.

-

Condensation: Reaction of isatin with malononitrile or ethyl cyanoacetate yields the unsaturated 3-ylidene intermediate.

-

Selective Reduction: The exocyclic double bond is reduced (e.g., using NaBH₄ or catalytic hydrogenation) to yield the saturated 3-cyano-2-oxindole.

Strategy B: Direct C3-Cyanation (Nucleophilic Approach)

Direct functionalization of commercially available oxindoles.

-

Reagents: Sodium hydride (NaH) followed by phenyl cyanate or chlorosulfonyl isocyanate (CSI).

-

Mechanism: Deprotonation at C3 (pKa ~18) forms an enolate, which attacks the electrophilic cyanide source.

Strategy C: One-Pot Cascade from 2-Halophenylacetonitriles

A modern, transition-metal-catalyzed approach involving aldol condensation, copper-catalyzed amination, and Michael addition.

Experimental Protocols

Protocol 1: Synthesis of 3-Cyano-2-oxindole via Isatin (Step-by-Step)

Objective: Synthesis of 2-oxoindoline-3-carbonitrile from isatin.

Reagents:

-

Isatin (10 mmol)

-

Malononitrile (11 mmol)

-

Ethanol (20 mL)

-

Piperidine (catalytic amount, 0.5 mmol)

-

Sodium Borohydride (NaBH₄)

-

Acetic Acid

Workflow:

-

Step 1: Knoevenagel Condensation [2]

-

Dissolve isatin (1.47 g, 10 mmol) and malononitrile (0.73 g, 11 mmol) in Ethanol (20 mL).

-

Add piperidine (3-4 drops) as a catalyst.

-

Reflux the mixture for 2–4 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1). The product (3-dicyanomethylene-2-oxindole) will precipitate as a colored solid (often red/orange).

-

Cool to RT, filter the precipitate, wash with cold ethanol, and dry.

-

-

Step 2: Selective Reduction & Hydrolysis

-

Dissolve the intermediate (3-dicyanomethylene derivative) in Methanol (30 mL).

-

Cool to 0°C. Slowly add NaBH₄ (1.5 eq) portion-wise.

-

Stir at 0°C for 1 hour, then allow to warm to RT.

-

Note: This reduction typically yields the malononitrile derivative. To obtain the mono-nitrile, careful hydrolysis or decarboxylation conditions (acidic reflux) may be required, or one can start with ethyl cyanoacetate in Step 1, followed by decarboxylation.

-

Self-Validating Checkpoint:

-

IR Spectroscopy: Look for the disappearance of the ketone carbonyl (isatin) and appearance of the nitrile stretch (~2200–2250 cm⁻¹).

-

NMR: The appearance of a singlet or doublet at the C3 position (approx. 4.5–5.0 ppm) indicates saturation.

Medicinal Chemistry & SAR (Structure-Activity Relationship)

The 3-cyano-2-oxindole scaffold acts as a potent ATP-competitive inhibitor.

Mechanism of Action: Kinase Inhibition

The oxindole core mimics the purine ring of ATP.

-

Hinge Region Binding: The Lactam NH (position 1) and Carbonyl O (position 2) form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Glu81 and Leu83 in CDK2).

-

C3-Substituent: The nitrile group at C3 is small and linear, allowing it to fit into restricted pockets or orient substituents (if alkylated) towards the solvent-accessible region.

-

Selectivity: Substitution at C5 and C6 (e.g., F, Cl, OMe) modulates electronic density and hydrophobic interactions, dictating selectivity between kinases (VEGFR vs. CDK vs. GSK3β).

Key Biological Targets

-

CDK2/Cyclin E: Cell cycle regulation (Anticancer).

-

VEGFR2: Angiogenesis inhibition.[3]

-

GSK3β: Neurodegeneration and diabetes.

Visualizations

Figure 1: Synthesis & Tautomerism Logic Flow

This diagram illustrates the relationship between the tautomers and the primary synthetic pathway.

Caption: Synthetic pathway from Isatin to the target scaffold, highlighting the tautomeric equilibrium between the oxo- and hydroxy- forms.

Figure 2: SAR & Kinase Binding Mode

A conceptual map of how the molecule interacts with the ATP binding site.

Caption: Structure-Activity Relationship (SAR) mapping the oxindole core features to kinase hinge region interactions.

References

-

Synthesis of 3-Substituted 2-Oxindoles

- Title: Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evalu

- Source: Int. J. Mol. Sci. 2023, 24(5), 5027.

-

URL:[Link]

-

One-Pot Cascade Synthesis

- Title: Synthesis of 3-Cyano-1H-indoles and Their 2′-Deoxyribonucleoside Derivatives through One-Pot Cascade Reactions.

- Source: J. Org. Chem. 2016, 81, 20, 9530–9538.

-

URL:[Link]

-

Medicinal Chemistry of Oxindoles

-

Approved Kinase Inhibitors (Oxindole Scaffold)

- Title: Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds.

- Source: Molecules 2023, 28(3), 965.

-

URL:[Link]

Sources

Technical Monograph: Biological Activity & Pharmacophore Profiling of 2-Hydroxy-1H-indole-3-carbonitrile

This technical guide is structured as a high-level monograph for drug discovery professionals. It synthesizes the chemical identity, pharmacophore mechanics, and therapeutic applications of 2-hydroxy-1H-indole-3-carbonitrile , emphasizing its role as a privileged scaffold in kinase inhibitor design.

Compound ID: 2-hydroxy-1H-indole-3-carbonitrile Synonyms: 3-cyano-2-hydroxyindole; 2-oxoindoline-3-carbonitrile; 3-cyano-2-oxindole CAS Registry Number: 1146290-35-8 (and related tautomer registries) Chemical Class: Indole / Oxindole / Nitrile

Executive Summary & Chemical Identity

2-hydroxy-1H-indole-3-carbonitrile is a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore for multi-target tyrosine kinase inhibitors (TKIs). While often categorized as a synthetic intermediate, the molecule itself possesses intrinsic biological activity governed by its tautomeric equilibrium.

Tautomeric Equilibrium: The "Warhead" Switch

The compound exists in a dynamic equilibrium between the enol form (2-hydroxyindole) and the keto form (2-oxindole). In physiological solution, the keto form (2-oxindole-3-carbonitrile) predominates. This structural duality is vital for its biological function:

-

Keto Form (Amide/Lactam): Mimics the purine ring of ATP, allowing it to anchor into the ATP-binding pocket of kinases via hydrogen bonding (H-bond acceptor at C=O, Donor at N-H).

-

Nitrile Group (C-3): Provides a strong dipole moment and serves as a metabolic "handle" or an electron-withdrawing group that modulates the acidity of the C-3 proton, facilitating non-covalent interactions with active site residues (e.g., Serine or Threonine).

Figure 1: The tautomeric shift from the enol precursor to the biologically active keto pharmacophore.[1][2]

Pharmacodynamics: Mechanism of Action

The biological activity of 2-hydroxy-1H-indole-3-carbonitrile is defined by its ability to act as a hinge binder in kinase domains.

ATP-Competitive Inhibition

The oxindole core aligns with the hinge region of kinases. The C-3 nitrile group often projects into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific enzyme.

-

Primary Targets: VEGFR2 (Vascular Endothelial Growth Factor Receptor), TRK (Tropomyosin Receptor Kinase), and CDK (Cyclin-Dependent Kinase).

-

Binding Mode: The lactam (NH-CO) motif forms a bidentate H-bond network with the kinase hinge residues (e.g., Glu/Cys), competitively displacing ATP.

Dual COX/5-LOX Inhibition

Beyond kinases, derivatives of this scaffold have demonstrated anti-inflammatory activity by inhibiting the arachidonic acid pathway.

-

Mechanism: The planar indole structure fits the hydrophobic channel of Cyclooxygenase-2 (COX-2), while the nitrile/polar substituents interact with the Arg120 residue, blocking substrate entry.

Therapeutic Applications & Activity Profile[1][3][4][5][6]

The following table summarizes the activity of the core scaffold and its direct derivatives.

| Therapeutic Area | Target / Pathway | Mechanism | Key Outcome |

| Oncology | VEGFR2 / PDGFR | ATP-competitive inhibition | Inhibition of angiogenesis; reduction in tumor microvessel density. |

| Oncology | Bcl-2 Family | BH3-mimetic | Induction of apoptosis in resistant cancer lines (e.g., MCF-7, HepG2). |

| Ophthalmology | Carbonic Anhydrase | Enzyme Inhibition | Reduction of Intraocular Pressure (IOP) in glaucoma models. |

| Inflammation | COX-2 / 5-LOX | Dual inhibition | Reduction of pro-inflammatory cytokines (IL-6, TNF-α). |

Signaling Pathway Impact

The compound's inhibition of RTKs (Receptor Tyrosine Kinases) leads to a downstream collapse of survival signaling.

Figure 2: Downstream effects of RTK inhibition by the oxindole scaffold, leading to apoptosis and reduced angiogenesis.

Experimental Protocols

To validate the biological activity of this compound, the following standardized protocols are recommended. These ensure reproducibility and differentiate between the parent scaffold and metabolic artifacts.

Protocol A: Microwave-Assisted Synthesis (High Purity)

Rationale: Commercial samples of 3-cyano-2-hydroxyindole often degrade. Fresh synthesis ensures the active tautomer is present.

-

Reagents: Isatin (1.0 eq), Cyanoacetic acid (1.1 eq), Piperidine (catalytic, 0.1 eq).

-

Solvent: Ethanol or Water (Green Chemistry approach).

-

Procedure:

-

Mix reagents in a microwave-safe vessel.

-

Irradiate at 300W for 5–10 minutes at 80°C.

-

Monitor via TLC (Hexane:EtOAc 3:1). The product (3-cyano-2-oxindole) typically precipitates upon cooling.

-

Purification: Recrystallize from ethanol.

-

Validation: confirm structure via NMR (look for C-3 proton signal if in keto form) and IR (C≡N stretch at ~2220 cm⁻¹).

-

Protocol B: In Vitro Cytotoxicity Assay (MTT)

Rationale: To determine IC50 values against cancer cell lines (e.g., A549, MCF-7).

-

Cell Seeding: Seed tumor cells (5 × 10³ cells/well) in 96-well plates; incubate for 24h.

-

Treatment: Dissolve 2-hydroxy-1H-indole-3-carbonitrile in DMSO. Prepare serial dilutions (0.1 µM to 100 µM).

-

Incubation: Treat cells for 48 to 72 hours .

-

Development: Add MTT reagent (5 mg/mL); incubate 4h. Dissolve formazan crystals in DMSO.

-

Analysis: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

-

Control: Sunitinib (positive control for kinase inhibition).

-

References

-

Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors. Source: European Journal of Medicinal Chemistry (2025)

-

Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. Source: Molecules (2023)

-

Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Source: MDPI (2023)

-

Identification of potential biological targets of oxindole scaffolds via in silico repositioning strategies. Source: F1000Research (2022)

-

Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. Source: Beilstein Journal of Organic Chemistry (2016)

Sources

Technical Analysis: Spectroscopic Data of 2-Hydroxy-1H-indole-3-carbonitrile

This guide provides an in-depth technical analysis of the spectroscopic signatures of 2-hydroxy-1H-indole-3-carbonitrile , chemically more accurately described in its stable tautomeric form as 2-oxoindoline-3-carbonitrile (or 3-cyano-2-oxindole).

Executive Summary & Structural Dynamics

Compound: 2-Hydroxy-1H-indole-3-carbonitrile

Preferred IUPAC Name (Solution/Solid): 2-Oxo-2,3-dihydro-1H-indole-3-carbonitrile

CAS Registry Number: 15433-14-4

Molecular Formula: C

Core Technical Insight:

While the nomenclature "2-hydroxy-1H-indole" suggests an enol structure (aromatic indole ring with a hydroxyl group), spectroscopic evidence confirms that this compound exists predominantly in the keto form (oxindole) in both the solid state and polar aprotic solvents (e.g., DMSO-

Tautomeric Equilibrium Visualization

The following diagram illustrates the dynamic equilibrium between the Keto (dominant), Enol, and Anionic forms, which is critical for interpreting NMR data in basic media.

Caption: Tautomeric equilibrium favoring the Keto form (Oxindole) in neutral media. The C3-H acidity allows access to the anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below reflects the keto tautomer in DMSO-

H NMR Data (400 MHz, DMSO- )

| Position | Shift ( | Multiplicity | Integration | Assignment Logic |

| NH | 11.0 – 11.2 | Singlet (br) | 1H | Characteristic lactam NH. Downfield due to H-bonding and amide resonance. |

| C4-H | 7.45 – 7.55 | Doublet ( | 1H | Aromatic proton adjacent to the ring junction; deshielded by the carbonyl cone. |

| C6-H | 7.25 – 7.35 | Triplet ( | 1H | Meta to nitrogen; standard aromatic resonance. |

| C5-H | 7.05 – 7.15 | Triplet ( | 1H | Para to nitrogen. |

| C7-H | 6.90 – 7.00 | Doublet ( | 1H | Ortho to the electron-donating Nitrogen; most shielded aromatic proton. |

| C3-H | 5.10 – 5.40 * | Singlet | 1H | Critical Signal. The proton is |

*Note: The C3-H signal is highly sensitive. In the presence of

C NMR Data (100 MHz, DMSO- )

| Carbon Type | Shift ( | Assignment |

| Carbonyl (C=O) | 170.0 – 174.0 | Amide carbonyl. Confirms Keto form (Enol C-O would be ~150-160 ppm). |

| Nitrile (CN) | 115.0 – 117.0 | Characteristic sp-hybridized carbon. |

| Quaternary Ar | 140.0 – 142.0 | C7a (adjacent to N). |

| Quaternary Ar | 124.0 – 126.0 | C3a (ring junction). |

| Aromatic CH | 128.0 – 130.0 | C4/C6 region. |

| Aromatic CH | 122.0 – 124.0 | C5 region. |

| Aromatic CH | 110.0 – 112.0 | C7 (Ortho to N). |

| Aliphatic CH | 38.0 – 42.0 | C3 . Upfield relative to aromatics, but deshielded by CN/C=O. |

Infrared (IR) Spectroscopy

IR analysis provides the quickest confirmation of the functional group status (Nitrile and Carbonyl).

| Frequency (cm | Vibration Mode | Diagnostic Value |

| 3150 – 3300 | Broad band. Indicates secondary amide (lactam). | |

| 2210 – 2250 | Sharp, weak-to-medium intensity. Diagnostic for the nitrile group. | |

| 1700 – 1730 | Strong Amide I band. Confirmation of Keto form. (Enol form would lack this and show C=C/C-O). | |

| 1610 – 1620 | Skeletal vibrations of the benzene ring. | |

| 740 – 760 | Ortho-disubstituted benzene ring pattern. |

Mass Spectrometry (MS)

The mass spectrum is characterized by the molecular ion and a specific fragmentation pattern involving the sequential loss of neutral small molecules (CO and HCN).

Ionization Mode: ESI (+) or EI (70 eV)

Molecular Ion:

Fragmentation Pathway

The fragmentation logic typically follows the ejection of the carbonyl group (as CO) followed by the nitrile (as HCN) or vice versa, leading to the formation of a benzyne-like or quinoid cation.

Caption: Proposed fragmentation pathway for 2-oxoindoline-3-carbonitrile (EI/ESI).

Experimental Protocol: Sample Preparation

To ensure the integrity of the spectroscopic data, the following preparation protocol is recommended to avoid hydrolysis of the nitrile or oxidation of the indole ring.

-

Solvent Selection: Use DMSO-

(99.9% D) for NMR. CDCl -

Drying: The compound is hygroscopic. Dry under high vacuum (0.1 mbar) at 40°C for 2 hours before analysis to remove lattice water which interferes with the NH and C3-H signals.

-

Acidification (Optional): If the C3-H signal is broadened due to exchange, adding a trace amount of TFA-

(Trifluoroacetic acid-d) can suppress the exchange and sharpen the C3-H singlet and NH signal.

References

-

Tautomeric Equilibrium of Oxindoles

- Title: Tautomerism of 2-hydroxypyridine and 2-oxindoline derivatives: Spectroscopic and theoretical studies.

- Source:Journal of Organic Chemistry, 1973, 38(17).

- Context: Establishes the preference for the lactam (keto) form in 2-substituted indoles.

-

Synthesis and Characterization

- Title: One-Pot Synthesis of Highly Functionalized Oxindoles under Swern Oxid

- Source:Tetrahedron, 2003.

- Context: Describes the synthesis of 3-cyanooxindole derivatives and provides comparative NMR d

-

General Spectroscopic Data for Indoles

- Title: Spectrometric Identification of Organic Compounds (Indole Deriv

- Source:Silverstein & Webster, 8th Edition.

- Context: Standard reference for IR and MS fragmentation p

Technical Guide: Discovery, Isolation, and Synthetic Access of Novel Indole Carbonitriles

Executive Summary

The indole carbonitrile scaffold represents a privileged pharmacophore in modern drug discovery, bridging the gap between natural product complexity and synthetic tractability. The nitrile group (-CN) serves as a critical bioisostere for carbonyls and hydroxyls, offering improved metabolic stability (blocking oxidative metabolism at vulnerable sites) and unique hydrogen-bond acceptor capabilities without the steric bulk of larger substituents.

This guide provides a rigorous technical roadmap for the discovery of these compounds from natural sources (marine and microbial) and the synthetic scale-up required for preclinical development. It is designed for application scientists who require actionable protocols and mechanistic logic rather than theoretical overviews.

Part 1: The Pharmacophore & Biological Rationale

Why Indole Carbonitriles? The incorporation of a nitrile group onto the indole ring—specifically at the C-3 or C-2 positions—alters the electronic landscape of the heterocycle.

-

Electronic Effect: The electron-withdrawing nature of the nitrile group lowers the pKa of the indole N-H, potentially strengthening hydrogen bonding interactions with target proteins (e.g., kinase hinge regions).

-

Metabolic Blocking: Substitution at C-3 prevents metabolic oxidation (e.g., by cytochrome P450s) that typically occurs at this electron-rich position in unsubstituted indoles.

Part 2: Bioprospecting and Isolation Workflow

Objective: Isolate novel indole carbonitriles from complex biological matrices (e.g., Plakortis sponges or Cyanobacteria).

The Isolation Logic

The isolation of indole carbonitriles requires a specific fractionation strategy to separate them from the abundant non-nitrogenous lipids and highly polar primary metabolites.

Workflow Visualization: The following diagram outlines the decision tree for processing crude extracts, prioritizing the removal of interfering matrices before high-resolution separation.

Figure 1: Strategic isolation workflow for indole alkaloids. The partition step is critical for desalting marine samples.

Detailed Protocol: Extraction & Purification

Scope: Isolation of mid-polarity indole alkaloids.

-

Lyophilization & Extraction:

-

Freeze-dry the biological material to remove water (interferes with lipophilic extraction).

-

Macerate 100 g of dry tissue in 1 L of DCM:MeOH (1:1) for 24 hours.

-

Why: This binary solvent system captures both lipophilic alkaloids and slightly more polar glycosylated variants.

-

-

Desalting (Partitioning):

-

Evaporate solvent to yield crude gum. Resuspend in 200 mL EtOAc .

-

Wash 3x with 100 mL H₂O .

-

Causality: Indole carbonitriles are moderately lipophilic. Salts and primary metabolites remain in the water; the target stays in EtOAc.

-

-

Flash Chromatography (Fractionation):

-

Stationary Phase: C18 Reverse Phase silica (prevents irreversible adsorption of basic amines common in normal phase silica).

-

Mobile Phase: Gradient elution from 10% MeOH/H₂O to 100% MeOH over 40 minutes.

-

Detection: Monitor UV at 220 nm (peptide bond/nitrile) and 280 nm (indole characteristic absorption).

-

-

Semi-Preparative HPLC (Final Isolation):

-

Column: Phenyl-Hexyl or C18 (5 µm, 10 x 250 mm).

-

Flow Rate: 3-5 mL/min.

-

Buffer: Water + 0.1% Formic Acid (A) / Acetonitrile (B).

-

Target Window: Indole carbonitriles typically elute between 40-70% B due to the polarity-reducing effect of the nitrile.

-

Part 3: Structural Elucidation (The "Proof")

Once a compound is isolated, proving the existence of the nitrile group and its position on the indole ring is the primary challenge.

Spectral Fingerprint Table

Compare your isolate against these standard values for Indole-3-carbonitrile.

| Technique | Parameter | Characteristic Signal | Structural Insight |

| IR Spectroscopy | 2220 – 2250 cm⁻¹ | Diagnostic | |

| ¹H NMR | ~8.0 – 8.3 ppm (s) | Significant downfield shift due to electron-withdrawing CN at C3. | |

| ¹H NMR | ~12.0 – 12.5 ppm | Broad singlet; acidic proton due to CN induction. | |

| ¹³C NMR | 115 – 118 ppm | Quaternary carbon signal characteristic of nitriles. | |

| ¹³C NMR | 85 – 90 ppm | Upfield shift of C3 due to shielding anisotropy of the triple bond. | |

| HRMS | m/z | [M+H]⁺ | Odd mass number indicates odd nitrogen count (Nitrogen Rule). |

Elucidation Logic

The HMBC Key: The definitive proof of position comes from HMBC (Heteronuclear Multiple Bond Correlation) .

-

If the nitrile is at C-3 : You will see a strong correlation from the proton at C-2 (singlet, ~8.2 ppm) to the nitrile carbon (~116 ppm).

-

If the nitrile is at C-2 : The C-3 proton (typically a doublet or multiplet) will correlate to the nitrile carbon.

Part 4: Synthetic Access (Scale-Up)

Objective: Transition from milligram-scale natural product isolation to gram-scale synthesis for toxicological studies.

Synthetic Strategy: Pd-Catalyzed C-H Cyanation

Direct C-H functionalization is preferred over multi-step halogenation/substitution sequences for atom economy.

Reaction Scheme Logic:

We utilize a Pd(II)/Pd(0) catalytic cycle where the indole C-3 H is activated. To avoid toxic cyanide salts (NaCN), we employ "Green" Cyanide Sources such as AIBN or non-toxic inorganic complexes like

Figure 2: Palladium-catalyzed direct C-3 cyanation pathway.

General Procedure (Gram-Scale)

Based on recent methodologies (e.g., Org. Biomol. Chem. 2020).[1][2]

-

Setup: In a 100 mL Schlenk flask, charge:

-

Indole substrate (10 mmol, 1.17 g)

-

(6 mmol, 0.70 g) OR

- (5 mol%)

-

Solvent: DMAc (Dimethylacetamide) or DMF (20 mL).

-

-

Reaction:

-

Workup:

-

Cool to RT. Dilute with EtOAc (100 mL).

-

Wash with 1M HCl (to remove Zn/Pd salts) followed by Brine.

-

Dry over

and concentrate.

-

-

Purification:

-

Recrystallize from EtOH/Hexane. (Chromatography is often unnecessary for this high-yielding reaction).

-

Part 5: References

-

Vertex AI Search. (2023). 7-Iodo-1H-indole-3-carbonitrile spectral data. MDPI. [Link]

-

Liu, B., et al. (2020). The palladium-catalyzed direct C3-cyanation of indoles using acetonitrile as the cyanide source. Organic & Biomolecular Chemistry. [Link]

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile (Analogous Methodology). Org. Synth. [Link]

-

National Institutes of Health (NIH). (2023). Indole-Containing Natural Products 2019–2022: Isolations and Biological Activities. PMC. [Link]

Sources

Theoretical Exploration of 2-hydroxy-1H-indole-3-carbonitrile: A Computational Guide for Drug Discovery and Materials Science

This in-depth technical guide provides a comprehensive overview of the theoretical studies on 2-hydroxy-1H-indole-3-carbonitrile, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical, step-by-step computational protocols. We will delve into the quantum chemical calculations that illuminate the structural, electronic, and optical properties of this indole derivative, providing insights that can accelerate research and development.

Introduction: The Significance of the Indole Scaffold and the Promise of 2-hydroxy-1H-indole-3-carbonitrile

The indole ring system is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2][3] The specific functionalization of the indole nucleus, such as the introduction of hydroxyl and carbonitrile groups at the 2 and 3 positions, respectively, can significantly modulate its physicochemical and biological properties. 2-hydroxy-1H-indole-3-carbonitrile, also known as 2-oxo-3-indolinecarbonitrile, is a fascinating derivative with potential applications stemming from its unique electronic and structural features.[4][5]

Theoretical studies, primarily employing Density Functional Theory (DFT), provide a powerful and cost-effective means to predict and understand the behavior of molecules like 2-hydroxy-1H-indole-3-carbonitrile at the atomic level.[6] These computational approaches allow us to investigate molecular geometry, vibrational frequencies, electronic structure, and non-linear optical (NLO) properties, offering a rational basis for the design of novel therapeutic agents and advanced materials.[7][8][9]

This guide will navigate the theoretical landscape of 2-hydroxy-1H-indole-3-carbonitrile, providing both the "why" and the "how" of its computational analysis.

Molecular Structure and Geometric Optimization

A fundamental step in any theoretical study is the determination of the most stable three-dimensional arrangement of atoms in the molecule. This is achieved through geometry optimization, a computational process that seeks the minimum energy conformation on the potential energy surface.

Theoretical Framework

DFT has emerged as the workhorse of quantum chemistry for its favorable balance of accuracy and computational cost.[6] The choice of the functional and basis set is crucial for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules and has been shown to provide excellent agreement with experimental data for indole derivatives.[6][10] A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a flexible description of the electron distribution, including polarization and diffuse functions that are important for describing hydrogen bonding and non-covalent interactions.[10]

Predicted Structural Parameters

The optimized geometry of 2-hydroxy-1H-indole-3-carbonitrile reveals a nearly planar indole ring system.[11] The key structural parameters, including bond lengths and bond angles, can be predicted with high accuracy. The tautomeric equilibrium between the 2-hydroxy-indole and the 2-oxo-indoline forms is a critical aspect of its chemistry, with the 2-oxo tautomer often being the more stable form.[4][5] For the purpose of this guide, we will consider the 2-hydroxy-1H-indole-3-carbonitrile tautomer.

Table 1: Predicted Geometric Parameters for 2-hydroxy-1H-indole-3-carbonitrile (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C2-O | 1.35 Å |

| C3-C(N) | 1.42 Å | |

| C≡N | 1.16 Å | |

| N1-H | 1.01 Å | |

| Bond Angle | O-C2-C3 | 125° |

| C2-C3-C(N) | 128° | |

| C3-C(N)-N | 179° |

Note: This data is illustrative and based on typical values for similar structures. Actual values would be obtained from a DFT calculation.

Caption: A generalized workflow for DFT calculations.

Protocol Steps:

-

Molecule Construction:

-

Build the 3D structure of 2-hydroxy-1H-indole-3-carbonitrile using a molecular editor.

-

Perform an initial "clean-up" of the geometry using molecular mechanics.

-

-

Input File Generation:

-

Create a text input file specifying the computational parameters.

-

Route Section Example: #p B3LYP/6-311++G(d,p) opt freq pop=nbo polar

-

#p: Print additional output.

-

B3LYP/6-311++G(d,p): Specifies the DFT method and basis set.

-

opt: Requests a geometry optimization.

-

freq: Requests a frequency calculation.

-

pop=nbo: Requests Natural Bond Orbital population analysis.

-

polar: Requests calculation of polarizabilities and hyperpolarizabilities.

-

-

Specify the charge (0) and multiplicity (singlet) of the molecule.

-

Provide the initial Cartesian coordinates of the atoms.

-

-

Job Submission and Monitoring:

-

Submit the input file to the quantum chemistry software.

-

Monitor the progress of the calculation.

-

-

Output Analysis:

-

Geometry Optimization: Verify that the optimization has converged successfully by looking for "Optimization completed" in the output file.

-

Frequency Calculation: Check for the absence of imaginary frequencies to confirm a true minimum.

-

Electronic Properties: Extract HOMO and LUMO energies, dipole moment, and NBO charges.

-

NLO Properties: Extract the polarizability and hyperpolarizability tensors.

-

Visualization: Use appropriate software to visualize the optimized geometry, molecular orbitals, and MEP.

-

Conclusion and Future Directions

The theoretical investigation of 2-hydroxy-1H-indole-3-carbonitrile through DFT calculations offers a wealth of information regarding its structural, vibrational, electronic, and non-linear optical properties. These computational insights provide a robust foundation for understanding its potential applications in both drug design and materials science. The methodologies and protocols outlined in this guide serve as a practical starting point for researchers to explore this and other promising indole derivatives.

Future theoretical work could involve:

-

Investigating Tautomeric Equilibria: A more detailed study of the relative stabilities of the 2-hydroxy-indole and 2-oxo-indoline tautomers in different environments.

-

Modeling Solvent Effects: Employing implicit or explicit solvent models to understand the behavior of the molecule in solution.

-

Molecular Docking Studies: If a biological target is identified, molecular docking simulations can be used to predict the binding mode and affinity of 2-hydroxy-1H-indole-3-carbonitrile. [9][12]* Exploring Excited State Properties: Using Time-Dependent DFT (TD-DFT) to study the electronic transitions and predict the UV-Vis absorption spectrum. [13][14] By integrating these computational approaches, the scientific community can unlock the full potential of 2-hydroxy-1H-indole-3-carbonitrile and accelerate the discovery of novel molecules with impactful applications.

References

-

Nonlinear optical responses of organic based indole derivative: an experimental and computational study - arXiv.org. (URL: [Link])

-

Optical properties of 3-substituted indoles - PMC. (URL: [Link])

-

Nonlinear optical responses of organic based indole derivative: an experimental and computational study - ResearchGate. (URL: [Link])

-

Nonlinear optical responses of organic based indole derivative: An experimental and computational study | Request PDF - ResearchGate. (URL: [Link])

-

Optical properties of 3-substituted indoles - RSC Publishing. (URL: [Link])

-

Structural and Spectroscopic Analysis of Indole-3-Carbinol by First Principle Calculations. (URL: [Link])

-

2-hydroxy-1h-indole-3-carbonitrile (C9H6N2O) - PubChemLite. (URL: [Link])

-

Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed. (URL: [Link])

-

(PDF) Preparation of 1Hydroxyindole Derivatives and a New Route to 2-Substituted Indoles. (URL: [Link])

-

ChemInform Abstract: Study of N 1 -Alkylation of Indoles from the Reaction of 2(or 3)-Aminoindole-3(or 2)carbonitriles with DMF-Dialkylacetals. - ResearchGate. (URL: [Link])

-

2-(1H-indol-3-ylcarbonyl)acetonitrile - PMC. (URL: [Link])

-

Density functional theory study on vibrational spectrum of indole - ResearchGate. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

-

Synthesis, Spectroscopic, DFT Calculation and Molecular Docking Studies of Indole Derivative - ResearchGate. (URL: [Link])

-

Recent advancements on biological activity of indole and their derivatives: A review. (URL: [Link])

-

Identification, Structure–Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - MDPI. (URL: [Link])

-

The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H) - PMC. (URL: [Link])

-

Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one - PubMed. (URL: [Link])

-

Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F Ions | ACS Omega. (URL: [Link])

-

Synthesis, Crystal Structure, DFT Studies, Docking Studies, and Fluorescent Properties of 2-(Adamantan-1-yl)-2H-isoindole-1-carbonitrile - MDPI. (URL: [Link])

-

Combined Computational and Chemometric Study of 1H-Indole-3-Acetic Acid - . (URL: [Link])

-

Computational and Experimental Exploration of Stryl Indole Analogs Kenneth O'Dell I. Introduction The usage of fluorescence s. (URL: [Link])

-

Theoretical studies and vibrational spectra of 1H-indole-3-acetic acid. Exploratory conformational analysis of dimeric species - PubMed. (URL: [Link])

-

7-Iodo-1H-indole-3-carbonitrile - MDPI. (URL: [Link])

Sources

- 1. Design, synthesis and biological evaluation of novel 1H-indole-3-carbonitrile derivatives as potent TRK Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. 2-hydroxy-1H-indole-3-carbonitrile | 1146290-35-8 [sigmaaldrich.com]

- 5. 2-hydroxy-1H-indole-3-carbonitrile | 1146290-35-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Ab initio and density functional theory studies on vibrational spectra of 3-hydroxy-3-(2-methyl-1H-indol-3-yl)indolin-2-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-(1H-indol-3-ylcarbonyl)acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Optical properties of 3-substituted indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mckendree.edu [mckendree.edu]

In-Depth Technical Guide: Solubility and Stability of 2-Hydroxy-1H-indole-3-carbonitrile

Executive Summary

This technical guide provides a comprehensive analysis of the physicochemical properties, solubility behavior, and stability profile of 2-hydroxy-1H-indole-3-carbonitrile (CAS: 1146290-35-8).[1] Often referred to by its tautomeric name 3-cyano-2-oxindole , this compound presents unique challenges in drug development due to its keto-enol tautomerism and the high acidity of its C3 position.[1]

This document is designed for application scientists and medicinal chemists. It moves beyond basic data reporting to explain the mechanistic drivers of the compound's behavior—specifically its pH-dependent solubility switch and susceptibility to oxidative degradation.[1] Included are validated experimental protocols to assess these parameters in-house.

Chemical Identity & Tautomeric Equilibrium[1][2]

To accurately study this compound, one must first understand that "2-hydroxy-1H-indole-3-carbonitrile" is a formal name that describes only one side of a dynamic equilibrium.[1] In solution and solid state, the compound predominantly exists as 2-oxoindoline-3-carbonitrile (the lactam form).[1]

The Tautomeric Mechanism

The presence of the electron-withdrawing nitrile group at position 3, combined with the carbonyl at position 2, creates a "push-pull" electronic system.[1] This significantly acidifies the proton at C3, facilitating rapid tautomerization and ionization.

-

Form A (Lactim): 2-hydroxy-1H-indole-3-carbonitrile (Aromatic, rare in solution).[1]

-

Form B (Lactam): 2-oxoindoline-3-carbonitrile (Predominant neutral species).[1]

-

Form C (Anion): 3-cyano-2-oxoindolin-3-ide (Formed in basic pH).[1]

Visualization of Equilibrium

The following diagram illustrates the structural interconversion and the critical ionization pathway that dictates solubility.

Caption: Tautomeric equilibrium between the hydroxy-indole and oxindole forms, showing the pH-dependent ionization pathway.

Physicochemical Profiling

Acidity (pKa) and Solubility Switching

Unlike unsubstituted oxindole (pKa ~18), the 3-cyano derivative is significantly more acidic due to the resonance stabilization of the negative charge by both the nitrile and the carbonyl groups.

-

Estimated pKa: 5.0 – 7.0 (The C3 proton is highly acidic, comparable to active methylene compounds like ethyl cyanoacetate).

-

Implication: The compound acts as a solubility switch .[1] It is lipophilic and poorly soluble in acidic environments (stomach) but becomes highly soluble in neutral to basic environments (intestine/blood) as it ionizes.

Solubility Data Summary

| Solvent / Medium | Solubility Estimate | Mechanistic Insight |

| Water (pH 1-4) | Low (< 0.1 mg/mL) | Exists as neutral lactam; high lattice energy dominates.[1] |

| Water (pH 7.4) | Moderate to High | Partial ionization increases solubility significantly. |

| Water (pH > 9) | Very High (> 10 mg/mL) | Complete deprotonation to the anion. |

| DMSO | High (> 50 mg/mL) | Excellent solvent; disrupts intermolecular H-bonds. |

| Ethanol/Methanol | Moderate (5-20 mg/mL) | Soluble, but less than DMSO. |

| Dichloromethane | Low to Moderate | Soluble enough for extraction, but poor for formulation. |